boranyl CAS No. 718642-02-5](/img/structure/B14215959.png)
[(4-Cyanophenyl)ethynyl](hydroxy)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanophenyl)ethynylboranyl is a compound that features a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 4-cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the ethynyl and hydroxy groups.
Phenylboronic acid: Lacks the cyanophenyl and ethynyl groups.
Ethynylboronic acid: Lacks the cyanophenyl group.
Uniqueness
(4-Cyanophenyl)ethynylboranyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
718642-02-5 |
|---|---|
Molekularformel |
C9H5BNO |
Molekulargewicht |
153.96 g/mol |
InChI |
InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H |
InChI-Schlüssel |
XHMYOYQVQQOZOX-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C#CC1=CC=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
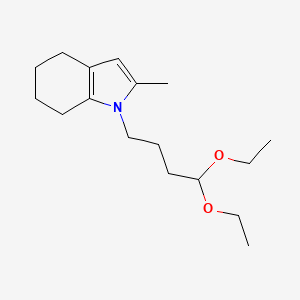
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
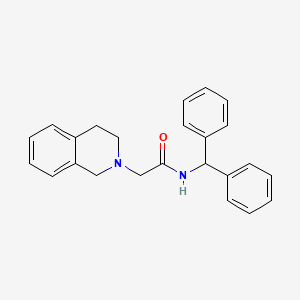
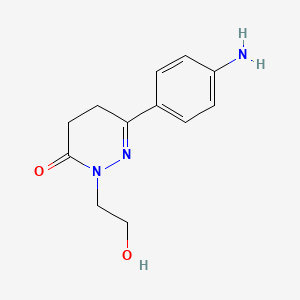
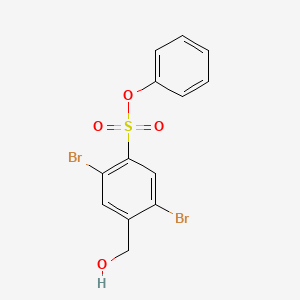
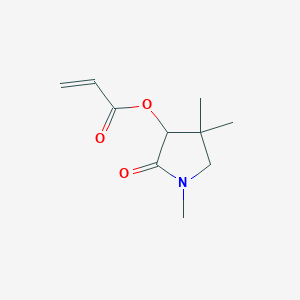

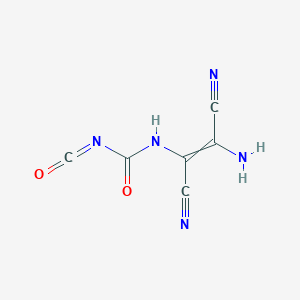
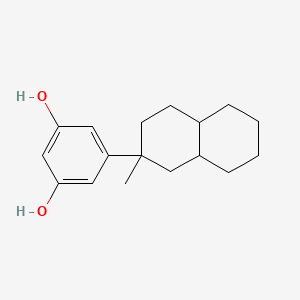
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
